Cas no 86724-13-2 (1H-Imidazole-2,4-dicarboxylic acid, diethyl ester)

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester structure
86724-13-2 structure
Nom du produit:1H-Imidazole-2,4-dicarboxylic acid, diethyl ester
Numéro CAS:86724-13-2
Le MF:C9H12N2O4
Mégawatts:212.202582359314
MDL:MFCD26383096
CID:1119684
PubChem ID:11481268

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester Propriétés chimiques et physiques

Nom et identifiant

    • 1H-Imidazole-2,5-dicarboxylic acid 2,5-diethyl ester
    • diethyl 1H-imidazole-2,4-dicarboxylate
    • diethyl 1H-imidazole-2,5-dicarboxylate
    • 1H-Imidazole-2,4-dicarboxylic acid, diethyl ester
    • Diethyl imidazole-2,4-dicarboxylate
    • 1H-Imidazole-2,4-dicarboxylic acid diethyl ester
    • 2,4-DIETHYL 1H-IMIDAZOLE-2,4-DICARBOXYLATE
    • 1H-Imidazole-2,4-dicarboxylic acid, diethyl ester (9CI)
    • 2,5-Diethyl 1H-imidazole-2,5-dicarboxylate (ACI)
    • AS-62101
    • SCHEMBL3809367
    • 86724-13-2
    • F53414
    • AKOS024450243
    • DTXSID30467248
    • DB-187071
    • MDL: MFCD26383096
    • Piscine à noyau: 1S/C9H12N2O4/c1-3-14-8(12)6-5-10-7(11-6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11)
    • La clé Inchi: GATNVKATWLZAGO-UHFFFAOYSA-N
    • Sourire: O=C(C1NC(C(OCC)=O)=CN=1)OCC

Propriétés calculées

  • Qualité précise: 212.07970687g/mol
  • Masse isotopique unique: 212.07970687g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 15
  • Nombre de liaisons rotatives: 6
  • Complexité: 244
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 1.2
  • Surface topologique des pôles: 81.3

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
eNovation Chemicals LLC
D753504-100mg
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%
100mg
$135 2024-06-07
Cooke Chemical
M2510147-100mg
diethyl1H-imidazole-2,4-dicarboxylate
86724-13-2 95%
100mg
RMB 5416.00 2025-02-21
Chemenu
CM468340-100mg
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%+
100mg
$477 2023-01-19
Chemenu
CM468340-250mg
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%+
250mg
$874 2023-01-19
eNovation Chemicals LLC
D753504-500mg
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%
500mg
$260 2024-06-07
1PlusChem
1P004KPL-100mg
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%
100mg
$122.00 2024-04-21
Aaron
AR004KXX-100mg
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%
100mg
$86.00 2025-01-22
1PlusChem
1P004KPL-1g
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%
1g
$443.00 2024-04-21
1PlusChem
1P004KPL-250mg
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%
250mg
$199.00 2024-04-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H907462-100mg
diethyl 1H-imidazole-2,4-dicarboxylate
86724-13-2 95%
100mg
6,093.00 2021-05-17

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Solvents: Ethanol ;  30 min, rt; 3 h, rt
2.1 Reagents: Phosphinic acid ,  Sodium nitrite Solvents: Water ;  2 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8, rt
Référence
Preparative route to 2-ethoxycarbonylimidazole-4-phosphonate and diethyl imidazole-2,4-dicarboxylate
Vuilhorgne, Marc; et al, Journal of Heterocyclic Chemistry, 2003, 40(1), 159-162

Méthode de production 2

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ,  Water ;  72 h, 59 psi, rt
1.2 Solvents: Ethanol ;  5 °C
2.1 Solvents: Ethanol ;  30 min, rt; 3 h, rt
3.1 Reagents: Phosphinic acid ,  Sodium nitrite Solvents: Water ;  2 h, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8, rt
Référence
Preparative route to 2-ethoxycarbonylimidazole-4-phosphonate and diethyl imidazole-2,4-dicarboxylate
Vuilhorgne, Marc; et al, Journal of Heterocyclic Chemistry, 2003, 40(1), 159-162

Méthode de production 3

Conditions de réaction
1.1 Solvents: Acetonitrile
2.1 Reagents: Sodium nitrite ,  Water Catalysts: Hypophosphorous acid Solvents: Water
3.1 Solvents: Ethyl acetate
Référence
Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives
Brown, Tom; et al, Journal of the Chemical Society, 1983, (4), 809-11

Méthode de production 4

Conditions de réaction
1.1 Solvents: Acetonitrile
2.1 Reagents: Sodium nitrite ,  Water Catalysts: Hypophosphorous acid Solvents: Water
3.1 Solvents: Ethyl acetate
Référence
Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives
Brown, Tom; et al, Journal of the Chemical Society, 1983, (4), 809-11

Méthode de production 5

Conditions de réaction
1.1 Reagents: Sodium nitrite ,  Water Catalysts: Hypophosphorous acid Solvents: Water
2.1 Solvents: Ethyl acetate
Référence
Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives
Brown, Tom; et al, Journal of the Chemical Society, 1983, (4), 809-11

Méthode de production 6

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Isopropanol ;  20 min, 10 °C; 12 h, rt
1.2 Reagents: Potassium carbonate Solvents: tert-Butyl methyl ether ,  Water ;  5 °C
2.1 Solvents: Ethanol ;  30 min, rt; 3 h, rt
3.1 Reagents: Phosphinic acid ,  Sodium nitrite Solvents: Water ;  2 h, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8, rt
Référence
Preparative route to 2-ethoxycarbonylimidazole-4-phosphonate and diethyl imidazole-2,4-dicarboxylate
Vuilhorgne, Marc; et al, Journal of Heterocyclic Chemistry, 2003, 40(1), 159-162

Méthode de production 7

Conditions de réaction
1.1 Reagents: Phosphinic acid ,  Sodium nitrite Solvents: Water ;  2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8, rt
Référence
Preparative route to 2-ethoxycarbonylimidazole-4-phosphonate and diethyl imidazole-2,4-dicarboxylate
Vuilhorgne, Marc; et al, Journal of Heterocyclic Chemistry, 2003, 40(1), 159-162

Méthode de production 8

Conditions de réaction
1.1 Reagents: Hydrochloric acid
2.1 Solvents: Acetonitrile
3.1 Reagents: Sodium nitrite ,  Water Catalysts: Hypophosphorous acid Solvents: Water
4.1 Solvents: Ethyl acetate
Référence
Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives
Brown, Tom; et al, Journal of the Chemical Society, 1983, (4), 809-11

Méthode de production 9

Conditions de réaction
1.1 Solvents: Ethyl acetate
Référence
Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives
Brown, Tom; et al, Journal of the Chemical Society, 1983, (4), 809-11

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester Raw materials

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester Preparation Products

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester Littérature connexe

  • 1. Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives
    Tom Brown,Gordon Shaw,Graham J. Durant J. Chem. Soc. Perkin Trans. 1 1983 809
Fournisseurs recommandés
Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Amadis Chemical Company Limited
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Heyuan Broad Spectrum Biotechnology Co., Ltd
Nanjing Jubai Biopharm
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Nanjing Jubai Biopharm
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Zhejiang Brunova Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot